(4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid
Overview
Description
“(4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C12H15BClNO3 . It is used in various scientific experiments. It can be used as a reactant in palladium-catalyzed direct arylation .
Synthesis Analysis
The synthesis of boronic acids often involves the use of organometallic compounds such as phenylmagnesium bromide and trimethyl borate . The product is then hydrolyzed to yield the boronic acid . Other routes to phenylboronic acid involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a boron atom that is bonded to two hydroxyl groups and a phenyl ring . The phenyl ring is further substituted with a chlorine atom and a cyclopentylcarbamoyl group .Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to participate in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely applied in the formation of carbon-carbon bonds and involves the use of a transition metal catalyst .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 267.52 g/mol . The compound is stable under normal conditions and should be stored at room temperature in an inert atmosphere .Scientific Research Applications
Fluorescence Studies
- Fluorescence Quenching: Boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid have been studied for their fluorescence quenching properties in alcohols. This quenching mechanism, involving aniline as a quencher, demonstrates the potential for these compounds in fluorescence-based applications (Geethanjali et al., 2015).
Material Science
- Optical Modulation: Phenyl boronic acids have been utilized for the optical modulation of polyethylene glycol-wrapped single-walled carbon nanotubes. This study highlights the relationship between boronic acid structure and photoluminescence quantum yield, indicating their usefulness in materials science applications (Mu et al., 2012).
Organic Chemistry
- Catalysis in Chemical Reactions: Boronic acids have been employed as catalysts in chemical reactions, such as the aza-Michael addition of hydroxamic acid to quinone imine ketals. This demonstrates their versatility in catalyzing highly enantioselective reactions (Hashimoto et al., 2015).
Sensing Applications
Relay Fluorescence Recognition
Boronic acid derivatives have been developed as relay fluorescence probes for detecting ions like Fe3+ and F- ions with high selectivity and sensitivity. Such compounds offer significant potential in sensing applications, especially in biological contexts (Selvaraj et al., 2019).
Affinity Sensor for Bacteria Detection
3-Aminophenylboronic acid has been used to detect bacteria through its affinity binding reaction with diol-groups on bacterial cell walls. This highlights the potential of boronic acids in biosensing and diagnostics (Wannapob et al., 2010).
Mechanism of Action
Target of Action
The primary target of (4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the formation of a new carbon-carbon bond, which is a fundamental process in organic chemistry .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions. The SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . The compound is also environmentally benign, making it suitable for use in green chemistry .
Safety and Hazards
“(4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid” is classified as a hazardous substance. It is harmful if swallowed and can cause skin and eye irritation . Proper safety measures should be taken when handling this compound, including the use of personal protective equipment and adherence to safe handling procedures .
Future Directions
The use of boronic acids, including “(4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid”, in organic synthesis is a topic of ongoing research. Future directions may include the development of new synthetic methods involving boronic acids, as well as the exploration of their potential applications in various fields .
Properties
IUPAC Name |
[4-chloro-3-(cyclopentylcarbamoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClNO3/c14-11-6-5-8(13(17)18)7-10(11)12(16)15-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRYTZMWCBVQAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NC2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.